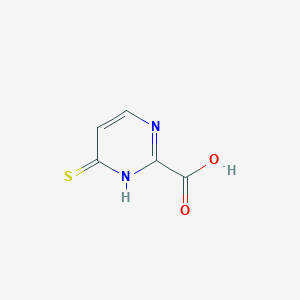
4-Mercaptopyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Mercaptopyrimidine-2-carboxylic acid is an organosulfur compound that features a pyrimidine ring substituted with a mercapto group (–SH) and a carboxylic acid group (–COOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyrimidine-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with thiourea under specific conditions. One common method includes the reaction of 2-chloropyrimidine with thiourea in ethanol and aqueous ammonia . This reaction yields the desired mercaptopyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Mercaptopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Mercaptopyrimidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mecanismo De Acción
The mechanism of action of 4-Mercaptopyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
2-Mercaptopyridine: An organosulfur compound with similar chemical properties but a different ring structure.
4-Amino-2-mercaptopyrimidine: Another pyrimidine derivative with an amino group instead of a carboxylic acid group.
Uniqueness: 4-Mercaptopyrimidine-2-carboxylic acid is unique due to the presence of both a mercapto group and a carboxylic acid group on the pyrimidine ring
Propiedades
Fórmula molecular |
C5H4N2O2S |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
6-sulfanylidene-1H-pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)4-6-2-1-3(10)7-4/h1-2H,(H,8,9)(H,6,7,10) |
Clave InChI |
MDZYIFZCZFQCHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(NC1=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
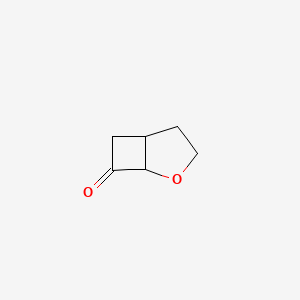
![2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)
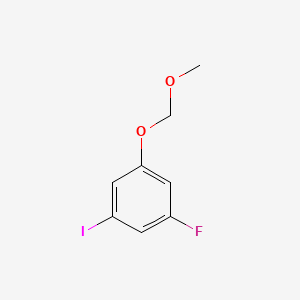

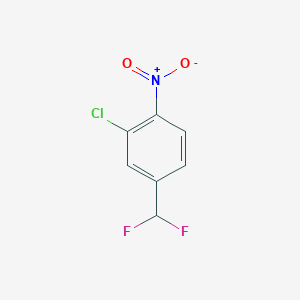
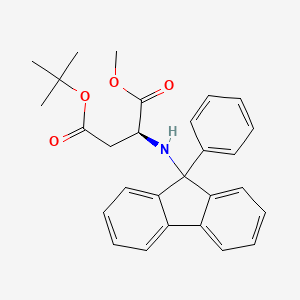
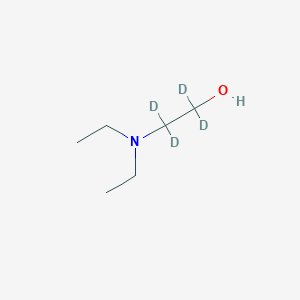
![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
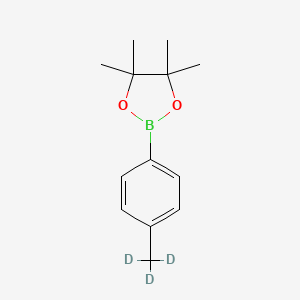
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)


